molecular formula C17H14N4O4S B2955898 N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 899988-92-2

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Katalognummer B2955898
CAS-Nummer: 899988-92-2
Molekulargewicht: 370.38
InChI-Schlüssel: AKGGUUGPYJJMCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the industry or research.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, color, odor, stability, etc.


Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • The compound has been involved in studies for improving the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Alterations in the heterocyclic components of such compounds have shown potential in reducing metabolic deacetylation, thereby enhancing their efficacy and stability (Stec et al., 2011).
  • Research on 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate has revealed their antibacterial and anti-enzymatic potential, indicating the broad applicability of these derivatives in developing new therapeutic agents (Nafeesa et al., 2017).

Biological Activities

  • Investigations into derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide have highlighted their activity against enzymes such as butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), suggesting potential for treating diseases related to enzyme dysfunction (Siddiqui et al., 2013).
  • Certain N-benzyl-substituted acetamide derivatives, including those with thiazole instead of pyridine and specific modifications, have shown inhibitory activities against Src kinase and anticancer properties, indicating their potential in cancer therapy (Fallah-Tafti et al., 2011).

Antimicrobial and Antitumor Applications

  • Novel derivatives containing the pyrazole moiety have been synthesized and evaluated for their antitumor activity, with some compounds showing effectiveness that surpasses that of established drugs, demonstrating the compound's role in developing new antitumor agents (Alqasoumi et al., 2009).
  • The antimicrobial activity of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives has been explored, providing insights into their potential as corrosion inhibitors and highlighting the versatility of acetamide derivatives in applications beyond biological activity (Yıldırım & Cetin, 2008).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Zukünftige Richtungen

This involves predicting or discussing potential future research directions or applications of the compound based on its properties and uses.


Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c22-15(19-8-11-1-2-13-14(7-11)24-10-23-13)9-26-17-21-20-16(25-17)12-3-5-18-6-4-12/h1-7H,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGUUGPYJJMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.